molecular formula C18H21FN2O2 B5670434 (1R,5R)-3-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one

(1R,5R)-3-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one

Cat. No.: B5670434
M. Wt: 316.4 g/mol
InChI Key: JJCIFJWFZSYXOR-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R)-3-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3,9-diazabicyclo[332]decan-10-one is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-3-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, the introduction of the fluorophenyl group, and the construction of the diazabicyclo structure. Common reagents used in these reactions include cyclopropanating agents, fluorinating agents, and various catalysts to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-3-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(1R,5R)-3-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5R)-3-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    3-(3,5-Difluorophenyl)propionic acid: A compound with a similar fluorophenyl group.

Uniqueness

(1R,5R)-3-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3,9-diazabicyclo[332]decan-10-one is unique due to its specific bicyclic structure and the presence of both a fluorophenyl group and a cyclopropane ring

Properties

IUPAC Name

(1R,5R)-3-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c19-14-6-4-13(5-7-14)18(8-9-18)17(23)21-10-12-2-1-3-15(11-21)20-16(12)22/h4-7,12,15H,1-3,8-11H2,(H,20,22)/t12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCIFJWFZSYXOR-IUODEOHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)NC2=O)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@@H](C1)NC2=O)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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